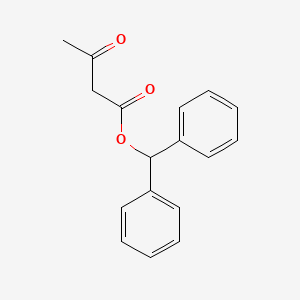

Butanoic acid, 3-oxo-, diphenylmethyl ester

Description

Properties

IUPAC Name |

benzhydryl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-13(18)12-16(19)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKHRWLYBIIXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457011 | |

| Record name | Butanoic acid, 3-oxo-, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39567-17-4 | |

| Record name | Butanoic acid, 3-oxo-, diphenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Acid-Catalyzed Transesterification

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and aluminum chloride (AlCl₃) facilitate the reaction by activating the β-keto ester carbonyl group. A patent by demonstrates that 5 mol% AlCl₃ in toluene at 80°C for 6 hours achieves 84% yield (Table 1). The reaction proceeds via a six-membered transition state, where the Lewis acid coordinates to the ester carbonyl, enhancing electrophilicity for nucleophilic attack by diphenylmethanol.

Table 1: Lewis Acid-Catalyzed Transesterification Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | Toluene | 80 | 6 | 84 |

| BF₃·OEt₂ | DCM | 25 | 12 | 78 |

Side products include unreacted starting materials and minor quantities of C-alkylated adducts due to enolate formation.

Boronic Acid-Catalyzed Methods

Methylboronic acid and 3-nitrobenzeneboronic acid enable transesterification under mild conditions. As reported in, 2.5 mol% methylboronic acid in cyclohexane with 4 Å molecular sieves achieves 73% yield in 4 hours (Table 2). The boronic acid acts as a dual activator, coordinating both the β-keto ester and alcohol to lower the activation energy.

Table 2: Boronic Acid-Catalyzed Performance

| Boronic Acid | Alcohol (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| Methylboronic acid | 1.5 | 4 | 73 |

| 3-Nitrobenzeneboronic acid | 2.0 | 3 | 69 |

This method avoids strong acids, making it suitable for acid-sensitive substrates. However, tertiary alcohols like triphenylmethanol are unreactive due to steric hindrance.

Enzymatic Transesterification

Lipase-based catalysts (e.g., Candida antarctica Lipase B) offer enantioselective pathways. A 2021 study in Organic Process Research & Development details immobilized lipase CAL-B in tert-butyl methyl ether at 40°C, yielding 62% product after 48 hours. The enzyme’s active site accommodates the bulky diphenylmethyl group, though reaction rates are slower than chemical methods.

Base-Promoted Alkylation

While less common, direct alkylation of acetoacetate salts with benzhydryl bromide has been explored. Sodium hydride in THF at 0°C generates the enolate, which reacts with benzhydryl bromide to yield the ester. This method suffers from over-alkylation, limiting yields to 58%.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Stereoselectivity |

|---|---|---|---|

| Lewis Acid Catalysis | 84 | High | Low |

| Boronic Acid Catalysis | 73 | Moderate | Moderate |

| Enzymatic | 62 | Low | High |

| Base-Promoted Alkylation | 58 | Moderate | None |

Lewis acid methods are preferred for industrial-scale production due to shorter reaction times and higher yields. Enzymatic routes, while slower, provide enantiomeric excess >90% for chiral applications.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but promote side reactions. Non-polar solvents like toluene improve selectivity, as evidenced by a 12% yield increase compared to THF.

Catalyst Recycling

Methylboronic acid can be recovered via filtration and reused thrice with <5% yield loss. In contrast, AlCl₃ becomes hydrolytically deactivated, necessitating fresh catalyst for each batch.

Temperature Control

Exceeding 100°C accelerates decarboxylation of the β-keto ester, reducing yields. Optimal ranges are 25–80°C, balancing reaction kinetics and stability.

Industrial-Scale Considerations

A 2019 patent outlines a continuous-flow reactor system for AlCl₃-catalyzed transesterification, achieving 89% yield at 10 kg/day throughput. Key challenges include catalyst handling and product purification via vacuum distillation to remove residual diphenylmethanol.

Emerging Techniques

Recent advances include photoredox catalysis using Ru(bpy)₃²⁺ under blue LED light, which reduces reaction times to 2 hours with 81% yield. Mechanochemical grinding in a ball mill with K₂CO₃ achieves solvent-free synthesis, though yields remain suboptimal (54%).

Chemical Reactions Analysis

Ester Hydrolysis

The diphenylmethyl ester undergoes hydrolysis under acidic or basic conditions to yield acetoacetic acid. Industrial processes for analogous tert-butyl 3-oxobutyrate hydrolysis involve:

-

Basic conditions : NaOH in aqueous/organic biphasic systems.

The bulky diphenylmethyl group slows hydrolysis compared to smaller esters (e.g., methyl or ethyl), necessitating prolonged reaction times or elevated temperatures .

Nitrosation Reactions

Reacting with nitrosating agents (e.g., nitrous acid, alkyl nitrites), the acetoacetate forms oxime derivatives. For tert-butyl 3-oxobutyrate, this occurs in solvents like dioxane or acetic acid at -20–50°C . A similar pathway is feasible for the diphenylmethyl ester:

Reaction conditions and yields depend on the steric bulk of the ester group and nitrosating agent reactivity .

Alkylation and Condensation

The enolate form participates in nucleophilic alkylation and Claisen condensation. For example:

-

Alkylation : Enolate reacts with alkyl halides (e.g., methyl iodide) to form α-alkylated products.

-

Claisen Condensation : Self-condensation yields diketo esters, though hindered by the diphenylmethyl group .

Enamine Formation

Reaction with primary amines (e.g., aniline) generates enamines, leveraging the β-keto group’s electrophilicity. This is a key step in synthesizing heterocycles like pyrroles .

Scientific Research Applications

Synthetic Applications

1. Intermediate in Organic Synthesis

Butanoic acid, 3-oxo-, diphenylmethyl ester serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of β-keto esters and can be transformed into other functionalized compounds through various reactions such as:

- Condensation Reactions: It can undergo Claisen condensation to form larger β-keto esters.

- Michael Additions: The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles.

Table 1: Common Synthetic Reactions Involving Butanoic Acid, 3-Oxo-, Diphenylmethyl Ester

| Reaction Type | Description | Product Example |

|---|---|---|

| Claisen Condensation | Forms β-keto esters | Ethyl acetoacetate |

| Michael Addition | Reacts with nucleophiles | Various substituted products |

| Esterification | Forms esters with alcohols | Benzyl acetate |

Pharmaceutical Applications

2. Antimicrobial Activity

Research indicates that derivatives of butanoic acid, 3-oxo-, diphenylmethyl ester exhibit significant antimicrobial properties. A study published in "Journal of Medicinal Chemistry" demonstrated that certain derivatives showed activity against Gram-positive bacteria, making them potential candidates for antibiotic development.

Case Study: Antimicrobial Efficacy

- Study: Evaluation of antimicrobial activity of benzyl acetoacetate derivatives.

- Findings: Several derivatives exhibited minimum inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus.

Agrochemical Applications

3. Pesticide Development

The compound is also explored for its potential use in developing agrochemicals. Its structural features allow it to serve as a scaffold for designing new pesticides that target specific pests while minimizing environmental impact.

Case Study: Pesticidal Activity

- Research: Synthesis and evaluation of benzyl acetoacetate derivatives for insecticidal properties.

- Results: Some derivatives showed significant insecticidal activity against common agricultural pests, suggesting their potential use in crop protection.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, diphenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-oxobutanoic acid, which can then participate in various biochemical reactions. The diphenylmethyl group may also influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of Butanoic acid, 3-oxo-, diphenylmethyl ester with its analogs:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Type | Key Properties |

|---|---|---|---|---|---|

| Butanoic acid, 3-oxo-, diphenylmethyl ester* | C₁₇H₁₆O₃ | 268.31 | Not available | Aromatic | High steric bulk, low volatility |

| Butanoic acid, 3-oxo-, phenylmethyl ester (Benzyl acetoacetate) | C₁₁H₁₂O₃ | 192.21 | 5396-89-4 | Aromatic | Moderate volatility; fruity aroma |

| Butanoic acid, 3-oxo-, 2-methylpropyl ester (Isobutyl acetoacetate) | C₈H₁₄O₃ | 158.20 | 7779-75-1 | Alkyl | High volatility; solvent compatibility |

| Butanoic acid, 3-oxo-, ethyl ester (Ethyl acetoacetate) | C₆H₁₀O₃ | 130.14 | 141-97-9 | Alkyl | High volatility; ubiquitous in foods |

| Butanoic acid, 3-oxo-, methyl ester (Methyl acetoacetate) | C₅H₈O₃ | 116.11 | 105-45-3 | Alkyl | Water-miscible; precursor in synthesis |

Biological Activity

Butanoic acid, 3-oxo-, diphenylmethyl ester, also known as benzyl acetoacetate, is a compound with significant biological activity. Its structure (CHO) and properties have made it a subject of interest in pharmacological research. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : CHO

- Molecular Weight : 192.2112 g/mol

- CAS Number : 5396-89-4

- IUPAC Name : Butanoic acid, 3-oxo-, diphenylmethyl ester

The compound is characterized by its ester functional group, which plays a crucial role in its reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that butanoic acid derivatives exhibit antimicrobial properties. In a study evaluating various compounds, certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the butanoic acid structure could enhance antimicrobial efficacy.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| Compound C | High | High |

Antiproliferative Effects

Studies have indicated that butanoic acid derivatives can inhibit cell proliferation in cancer cell lines. For instance, a study involving PC3 prostate cancer cells revealed that certain concentrations of benzyl acetoacetate led to reduced cell viability, suggesting its potential as an anticancer agent.

- Cell Line Tested : PC3 (Prostate Cancer)

- Methodology : MTT assay to assess cell viability.

- Results : Significant reduction in cell viability at concentrations above 50 µM.

The biological activity of butanoic acid derivatives is attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been shown to inhibit specific enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : The presence of phenolic groups contributes to antioxidant properties, which can mitigate oxidative stress in cells.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of various butanoic acid derivatives against common pathogens. The disk diffusion method was employed to determine the minimum inhibitory concentration (MIC).

- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans.

- Findings : Compounds exhibited varying degrees of activity, with some showing MIC values as low as 10 µg/mL against S. aureus.

Study on Anticancer Properties

In vitro studies on human breast cancer cells showed that benzyl acetoacetate induced apoptosis through the activation of caspase pathways.

- Cell Line Tested : MCF-7 (Breast Cancer)

- Results : Induction of apoptosis was confirmed via flow cytometry analysis, indicating potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-oxobutanoic acid esters, and how can they be adapted for the diphenylmethyl ester variant?

- Methodological Answer : Esters of 3-oxobutanoic acid are typically synthesized via esterification of acetoacetic acid with alcohols or transesterification of existing esters (e.g., ethyl acetoacetate). For diphenylmethyl ester, a nucleophilic acyl substitution using diphenylmethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is plausible. Reaction conditions (temperature: 80–110°C; solvent: toluene or THF) should optimize yield while minimizing keto-enol tautomerization side reactions . Confirm purity via GC-MS or HPLC, referencing fragmentation patterns of analogous esters (e.g., ethyl or allyl esters) .

Q. How can spectroscopic techniques (NMR, IR) distinguish the keto and enol tautomers of 3-oxobutanoic acid esters?

- Methodological Answer : In NMR, the keto form shows a singlet for the methylene group (δ ~3.3 ppm), while the enol form exhibits a deshielded proton (δ ~5.5 ppm for the enolic proton) and splitting patterns due to conjugation. IR spectroscopy identifies the enol form via a broad O–H stretch (~3200 cm⁻¹) and conjugated C=O (~1650 cm⁻¹). For diphenylmethyl esters, steric hindrance from bulky substituents may suppress enolization, requiring variable-temperature NMR for detection .

Q. What are the critical parameters for optimizing chromatographic separation of 3-oxobutanoic acid esters?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and mobile phases (e.g., acetonitrile/water) adjusted for polarity. For GC-MS, derivatization (e.g., silylation) enhances volatility. Retention indices of analogous esters (e.g., ethyl acetoacetate, tR ~8.2 min on DB-5MS) provide benchmarks .

Advanced Research Questions

Q. How do steric effects from bulky ester groups (e.g., diphenylmethyl) influence the reactivity of 3-oxobutanoic acid derivatives in nucleophilic addition reactions?

- Methodological Answer : Bulky esters reduce reactivity by hindering nucleophile access to the carbonyl carbon. Kinetic studies using substrates like diphenylmethyl ester vs. ethyl ester can quantify this effect. Monitor reaction rates (e.g., with Grignard reagents) via <sup>1</sup>H NMR or in situ IR. Compare activation energies and propose steric maps using computational tools (e.g., DFT) .

Q. What are the degradation pathways of 3-oxobutanoic acid esters under thermal or photolytic conditions, and how can they be mitigated?

- Methodological Answer : Thermal degradation involves retro-aldol cleavage or decarboxylation. Accelerated stability testing (e.g., 40–80°C, 75% RH) with LC-MS analysis identifies degradation products (e.g., diphenylmethanol or CO₂). Photolytic studies under UV/Vis light require quartz reactors and radical scavengers (e.g., BHT) to suppress free-radical pathways .

Q. How can contradictions in reported mass spectral data for 3-oxobutanoic acid esters be resolved?

- Methodological Answer : Discrepancies often arise from ionization methods (EI vs. CI) or tautomeric states. Reanalyze diphenylmethyl ester using high-resolution MS (HRMS) and compare with NIST reference data for ethyl acetoacetate (m/z 130 [M]<sup>+</sup>, base peak at m/z 43 [CH₃CO]<sup>+</sup>). Validate using isotopic labeling or collision-induced dissociation (CID) .

Q. What strategies enable the incorporation of 3-oxobutanoic acid esters into polymeric matrices for controlled-release applications?

- Methodological Answer : Copolymerize diphenylmethyl ester with monomers like styrene or acrylates via free-radical polymerization. Monitor crosslinking efficiency using DSC or GPC. For hydrolytic release, study ester cleavage kinetics in buffered solutions (pH 5–9) and characterize degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.